
2-(Aminomethyl)-5-nitroaniline;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(Aminomethyl)-5-nitroaniline;dihydrochloride” likely contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
While specific synthesis methods for “2-(Aminomethyl)-5-nitroaniline;dihydrochloride” are not available, similar compounds often involve reactions such as amination, oxidation, and reduction .
Molecular Structure Analysis
The molecular structure of “2-(Aminomethyl)-5-nitroaniline;dihydrochloride” would likely include an aminomethyl group attached to an aniline group, with a nitro group at the 5-position .
Chemical Reactions Analysis
Amines, including aminomethyl groups, can undergo a variety of reactions, including alkylation and acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Aminomethyl)-5-nitroaniline;dihydrochloride” would depend on its specific structure. Amines generally have the ability to form hydrogen bonds, which can affect their physical properties .
Wissenschaftliche Forschungsanwendungen
Noncentrosymmetric Structures in Crystal Engineering
New noncentrosymmetric crystals have been designed, including 2-amino-5-nitropyridinium and 2-amino-5-nitropyridine chromophores. These structures are formed based on herringbone motifs and are crucial in the field of crystal engineering, with potential applications in materials science (Fur et al., 1996).
Synthesis of Pyrroloquinolines
2-Amino-4-nitrophenol and 2-methoxy-5-nitroaniline were converted into nitroquinolines, which are key intermediates in the synthesis of complex organic compounds with potential applications in pharmaceuticals and dye industries (Roberts et al., 1997).
Anaerobic Degradation of Nitroaromatic Compounds
Research has shown that specific strains of bacteria can degrade 2-chloro-4-nitroaniline, a nitroaromatic compound used in industrial and agricultural sectors. This highlights its potential role in bioremediation of environmental pollutants (Duc, 2019).
Chemical Reactions and Molecular Transformations
Studies have detailed how primary amines react with aldehydes and p-thiocresol to produce a variety of chemical compounds, highlighting the versatility of these reactions in synthetic chemistry (Kemal & Reese, 1981).
Nonlinear Optical Properties
Crystals containing 2-amino-5-nitropyridinium dihydrogen phosphate exhibit interesting quadratic optical nonlinear properties, especially in terms of second harmonic generation. This is significant for the development of new materials for nonlinear optics (Zaccaro et al., 1996).
Molecular Electronic Devices
A molecule containing a nitroamine redox center demonstrated significant potential in electronic devices, showing negative differential resistance and high on-off peak-to-valley ratios. This research suggests applications in molecular electronics (Chen et al., 1999).
Novel Aerobic Degradation Pathway
The aerobic degradation of 2-chloro-4-nitroaniline by specific strains of bacteria has been reported, showing potential applications in the bioremediation of pollutants (Khan et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(aminomethyl)-5-nitroaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c8-4-5-1-2-6(10(11)12)3-7(5)9;;/h1-3H,4,8-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBDPKOZZMLIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-5-nitroaniline;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

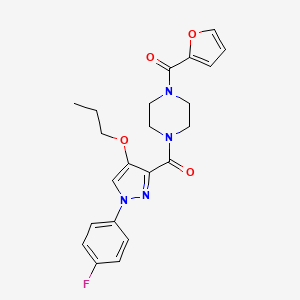
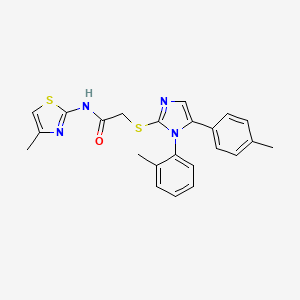
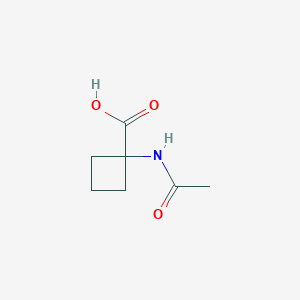
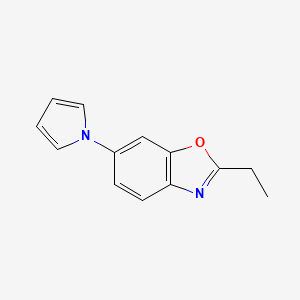

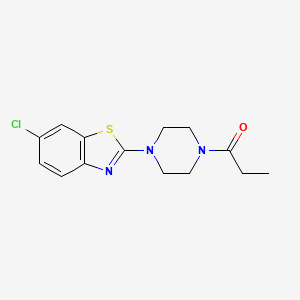

![2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2992124.png)
![1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2992125.png)
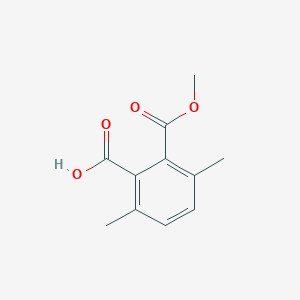
![6-hydroxy-5-{[5-methoxy-1-(2-phenoxypropanoyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2992129.png)
![N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2992132.png)
![methyl (E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate](/img/structure/B2992133.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2992134.png)